molecular formula C13H24BrNO7 B606375 Bromoacetamido-PEG4-Acid CAS No. 1807518-67-7

Bromoacetamido-PEG4-Acid

Cat. No. B606375
M. Wt: 386.24
InChI Key: LMFYGPXSVUULRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Bromoacetamido-PEG4-Acid is used in the synthesis of PROTACs . It is also a cleavable 4 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG4-Acid is C13H24BrNO7 . It contains a bromide group and a terminal carboxylic acid .


Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG4-Acid is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of Bromoacetamido-PEG4-Acid is 386.2 g/mol . It is soluble in water and DCM .

Scientific Research Applications

  • Enhanced Drug Delivery and Stability:

    • Bromoacetamido-PEG4-Acid is used in the synthesis of nanoparticles for improved drug delivery. For instance, it is involved in the formation of polyethylene glycol (PEG)-modified nanoparticles, which have shown enhanced stability and efficacy in drug delivery systems. This is evident in the creation of nanoparticles like Fe3O4/chitosan (CS)/poly (ethylene glycol) (PEG)/gentamicin (Gent) magnetic nanoparticles for antibiotic delivery with enhanced antimicrobial efficacy (Wang et al., 2018).
  • Application in 3D Printing of Pharmaceuticals:

    • In the field of pharmaceuticals, Bromoacetamido-PEG4-Acid has been utilized in the 3D printing of oral modified-release dosage forms. Research indicates its involvement in formulations where polyethylene glycol diacrylate (PEGDA) is used as a monomer, contributing to the creation of tablets with specific extended-release profiles (Wang et al., 2016).
  • Biomolecular Recognition and Targeting:

    • The compound plays a significant role in biomolecular recognition and targeting. A study showed that long PEG chains, likely including derivatives like Bromoacetamido-PEG4-Acid, were used to install functional biomolecules, while shorter PEG chains acted as a protective layer. This dual-functionality facilitated the enhancement of target molecule recognition (Du et al., 2018).
  • Nanoparticle Radiolabeling for Cancer Research:

    • In cancer research, Bromoacetamido-PEG4-Acid is instrumental in nanoparticle radiolabeling. Dual-PEGylated nanoparticles have been radiolabeled for in vivo evaluation in cancer models, showing prolonged circulation and potentially aiding in targeted cancer treatment (Lumén et al., 2019).
  • Gene Delivery Applications:

    • Its role in gene delivery applications is also notable. Research on Polyamidoamine (PAMAM) dendrimers for gene delivery reveals the modification of these dendrimers with substances including PEG, which could include Bromoacetamido-PEG4-Acid, to enhance gene expression and reduce toxicity (Ayatollahi et al., 2012).
  • pH-Sensitive Drug Delivery Systems:

    • Furthermore, the compound is used in creating pH-sensitive drug delivery systems. Folic acid-conjugated, PEG-modified nanoparticles, possibly including Bromoacetamido-PEG4-Acid, have been developed for targeted cancer therapy. These nanoparticles show pH-dependent drug release profiles, enhancing therapeutic efficacy while minimizing potential damage to normal cells (Cheng et al., 2017).

Safety And Hazards

Bromoacetamido-PEG4-Acid is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water for at least 15 minutes . If inhaled, it is advised to move the victim into fresh air . If ingested, it is advised to wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG4-Acid

CAS RN

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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